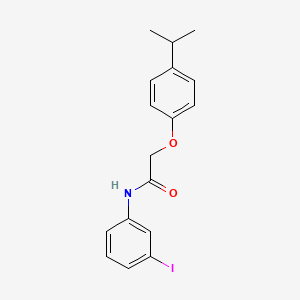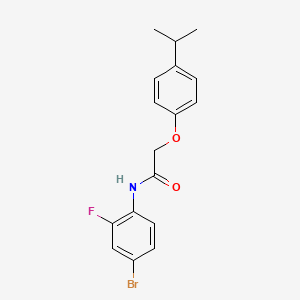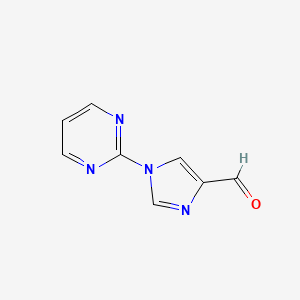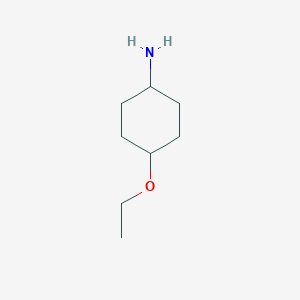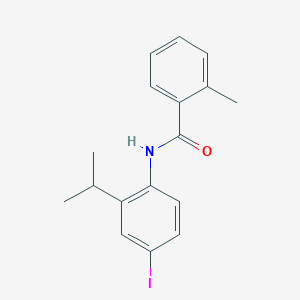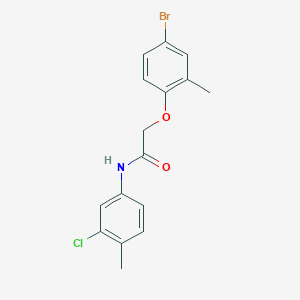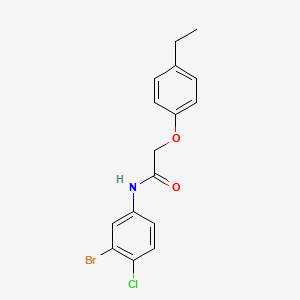
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Übersicht
Beschreibung
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide, also known as BR-16A, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the class of phenylacetamides and has been found to possess various pharmacological properties, such as anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research indicates that derivatives of 2-(substituted phenoxy)acetamide, with halogens on the aromatic ring, exhibit significant anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway has been utilized to develop these derivatives, which have shown promising results against various cancer cell lines and inflammation models. Among these, specific compounds have demonstrated potential for development into therapeutic agents due to their bioactivity profiles (Rani, Pal, Hegde, & Hashim, 2014).
Insecticidal Efficacy
A study focusing on the synthesis of novel phenoxyacetamide derivatives explored their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research concluded that certain compounds exhibited excellent insecticidal properties, highlighting the application of these derivatives in agricultural pest management (Rashid et al., 2021).
Molecular Conformations and Supramolecular Assembly
Studies on halogenated C,N-diarylacetamides, including derivatives similar to the compound , have provided insights into their molecular conformations and supramolecular assembly. These findings have implications for designing materials with specific structural and interaction characteristics, contributing to advancements in materials science (Nayak et al., 2014).
Antimicrobial Activities
Research on Schiff bases and Thiazolidinone derivatives of phenoxyacetamide compounds has demonstrated antimicrobial properties against a range of bacteria and fungi. These compounds were synthesized and evaluated, showing potential as new antimicrobial agents for medical and pharmaceutical applications (Fuloria, Fuloria, & Gupta, 2014).
Pesticide Development
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides through X-ray powder diffraction. This research underscores the utility of these compounds in developing new, effective pesticides for agricultural use (Olszewska, Tarasiuk, & Pikus, 2009).
Eigenschaften
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-12-5-8-15(18)14(17)9-12/h3-9H,2,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFSCHJSNMZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361747 | |
| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
CAS RN |
527746-29-8 | |
| Record name | N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



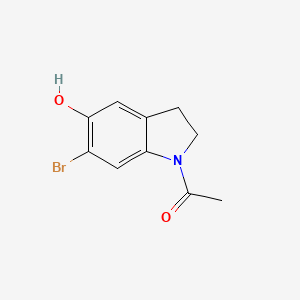
![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)
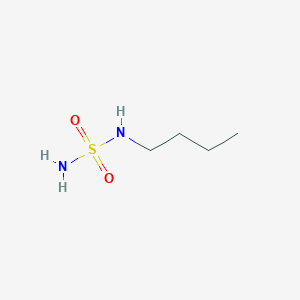
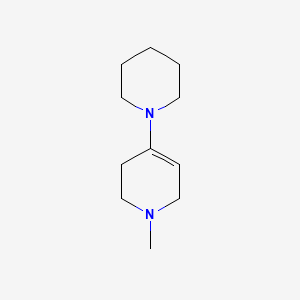
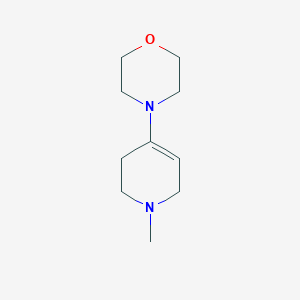
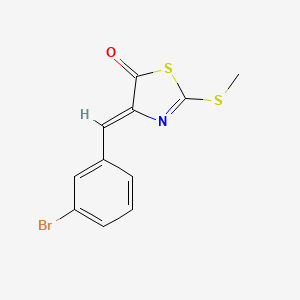
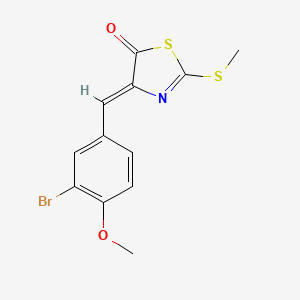
![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/no-structure.png)
